molecular formula C18H16FN3O4S B11204544 methyl N-{[3-(2-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate

methyl N-{[3-(2-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl]carbonyl}glycinate

Cat. No.: B11204544
M. Wt: 389.4 g/mol
InChI Key: VWRZKUSPKNEJRS-UHFFFAOYSA-N
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Description

METHYL 2-({3-[(2-FLUOROPHENYL)METHYL]-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-6-YL}FORMAMIDO)ACETATE is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a thienopyrimidine core, and a formamidoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({3-[(2-FLUOROPHENYL)METHYL]-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-6-YL}FORMAMIDO)ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group is usually accomplished via a nucleophilic substitution reaction, while the formamidoacetate moiety is introduced through an amidation reaction. The overall yield and purity of the final product depend on the reaction conditions, such as temperature, solvent, and catalysts used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and minimizing production costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({3-[(2-FLUOROPHENYL)METHYL]-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-6-YL}FORMAMIDO)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.

Scientific Research Applications

METHYL 2-({3-[(2-FLUOROPHENYL)METHYL]-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-6-YL}FORMAMIDO)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 2-({3-[(2-FLUOROPHENYL)METHYL]-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-6-YL}FORMAMIDO)ACETATE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-({3-[(2-CHLOROPHENYL)METHYL]-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-6-YL}FORMAMIDO)ACETATE
  • METHYL 2-({3-[(2-BROMOPHENYL)METHYL]-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-6-YL}FORMAMIDO)ACETATE

Uniqueness

The uniqueness of METHYL 2-({3-[(2-FLUOROPHENYL)METHYL]-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-6-YL}FORMAMIDO)ACETATE lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities and chemical reactivities.

Properties

Molecular Formula

C18H16FN3O4S

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 2-[[3-[(2-fluorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carbonyl]amino]acetate

InChI

InChI=1S/C18H16FN3O4S/c1-10-14-17(27-15(10)16(24)20-7-13(23)26-2)21-9-22(18(14)25)8-11-5-3-4-6-12(11)19/h3-6,9H,7-8H2,1-2H3,(H,20,24)

InChI Key

VWRZKUSPKNEJRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3F)C(=O)NCC(=O)OC

Origin of Product

United States

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